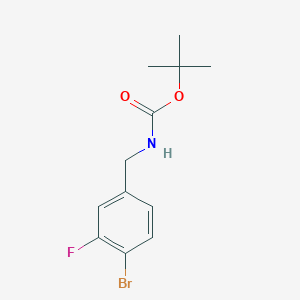

tert-Butyl (4-bromo-3-fluorobenzyl)carbamate

Description

tert-Butyl (4-bromo-3-fluorobenzyl)carbamate: is an organic compound with the molecular formula C12H15BrFNO2. It is a derivative of carbamate, where the carbamate group is attached to a benzyl ring substituted with bromine and fluorine atoms. This compound is often used in organic synthesis and has various applications in scientific research.

Properties

Molecular Formula |

C12H15BrFNO2 |

|---|---|

Molecular Weight |

304.15 g/mol |

IUPAC Name |

tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]carbamate |

InChI |

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3,(H,15,16) |

InChI Key |

JLZOOUVXWMIFDM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)Br)F |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Description |

|---|---|

| Chemical Name | tert-Butyl (4-bromo-3-fluorobenzyl)carbamate |

| Molecular Formula | C12H15BrFNO2 |

| Molecular Weight | 304.15 g/mol |

| CAS Number | 864265-97-4 |

| Structural Features | tert-Butyl carbamate group, 4-bromo, 3-fluoro substituted benzyl group |

Preparation Methods of tert-Butyl (4-bromo-3-fluorobenzyl)carbamate

General Synthetic Strategy

The synthesis of tert-Butyl (4-bromo-3-fluorobenzyl)carbamate typically involves the protection of the amine group of a corresponding 4-bromo-3-fluorobenzylamine derivative using a tert-butyl carbamate (Boc) protecting group. The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc2O) under controlled conditions.

The key synthetic step is:

- Amination or reduction to obtain 4-bromo-3-fluorobenzylamine , followed by

- Protection of the amine with di-tert-butyl dicarbonate (Boc2O) to form the carbamate.

Detailed Preparation Protocols

Boc Protection Using Di-tert-butyl Dicarbonate

A common and well-documented method for preparing tert-butyl carbamates involves the reaction of the free amine with di-tert-butyl dicarbonate in the presence of a base.

- Dissolve 4-bromo-3-fluorobenzylamine in anhydrous dichloromethane or toluene.

- Cool the solution to 0 °C under nitrogen atmosphere.

- Add di-tert-butyl dicarbonate (1.0–1.2 equivalents) slowly to the stirred solution.

- Add a base such as sodium bicarbonate or triethylamine to neutralize the acidic byproducts.

- Stir the reaction mixture at room temperature or slightly elevated temperature (25–70 °C) for 12–16 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- After completion, quench the reaction with water, extract the organic layer, wash with aqueous sodium bicarbonate and brine, dry over magnesium sulfate, and concentrate under reduced pressure.

- Purify the crude product by silica gel chromatography using hexane/ethyl acetate mixtures to obtain tert-Butyl (4-bromo-3-fluorobenzyl)carbamate in yields ranging from 64% to 80% depending on conditions.

Alternative Catalytic Methods

Recent advances include the use of nanocatalysts such as Fe3O4@MCM-41@Zr-piperazine, which facilitate Boc protection under milder conditions with easy catalyst recovery.

- Reaction is performed at ambient temperature.

- The catalyst is magnetically separated after reaction completion.

- This method offers good to high yields with simplified workup and reduced reaction time.

Reaction Conditions Comparison

| Method | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc2O with NaH base | Tetrahydrofuran | Reflux (~66 °C) | Overnight | ~80 | Requires inert atmosphere (N2) |

| Boc2O with NaH base | Toluene | 70 °C | 16 h | 64 | Conventional method |

| Boc2O with sodium bicarbonate | Chloroform | Room temp to reflux | 4 h to overnight | Not specified | Mild conditions, aqueous workup |

| Boc2O with Fe3O4@MCM-41@Zr-piperazine nanocatalyst | Ethanol | Ambient | Short | Good to high | Catalyst recyclable, environmentally friendly |

Research Findings and Optimization Insights

- Base choice: Strong bases like sodium hydride (NaH) promote faster and more complete Boc protection but require anhydrous and inert conditions. Weaker bases like sodium bicarbonate are milder and safer but may require longer reaction times.

- Solvent effects: Aprotic solvents such as dichloromethane and toluene are preferred for better solubility and control. Protic solvents like ethanol are used in catalytic methods.

- Temperature: Elevated temperatures (50–70 °C) accelerate reactions but may increase side reactions. Ambient temperature methods with catalysts are gaining popularity.

- Purification: Silica gel chromatography with hexane/ethyl acetate gradients is the standard for product isolation.

Summary Table of Preparation Methods

| Step | Reagents & Conditions | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| 1 | 4-bromo-3-fluorobenzylamine + Boc2O + NaH in THF, reflux overnight | High yield, well-established | Requires inert atmosphere, strong base | ~80% |

| 2 | 4-bromo-3-fluorobenzylamine + Boc2O + NaH in toluene, 70 °C, 16 h | Moderate yield, simple setup | Longer reaction time | 64% |

| 3 | 4-bromo-3-fluorobenzylamine + Boc2O + NaHCO3 in chloroform, room temp to reflux | Mild conditions, safer reagents | Longer reaction, moderate yield | Not specified |

| 4 | 4-bromo-3-fluorobenzylamine + Boc2O + Fe3O4@MCM-41@Zr-piperazine nanocatalyst in ethanol, ambient temp | Eco-friendly, catalyst recyclable | Catalyst cost and availability | Good to high |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl (4-bromo-3-fluorobenzyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Deprotection: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products:

- Substituted benzyl carbamates

- Oxidized or reduced derivatives of the original compound

- Free amine after deprotection

Scientific Research Applications

Chemistry: tert-Butyl (4-bromo-3-fluorobenzyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a potential inhibitor in biochemical assays. It can also be used in the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, tert-Butyl (4-bromo-3-fluorobenzyl)carbamate is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-3-fluorobenzyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can be exploited in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

- tert-Butyl (4-chloro-3-fluorobenzyl)carbamate

- tert-Butyl (4-bromo-3-methylbenzyl)carbamate

- tert-Butyl (4-bromo-3-nitrobenzyl)carbamate

Comparison: tert-Butyl (4-bromo-3-fluorobenzyl)carbamate is unique due to the presence of both bromine and fluorine atoms on the benzyl ring. This combination of substituents can influence the compound’s reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in drug discovery and development .

Biological Activity

tert-Butyl (4-bromo-3-fluorobenzyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and interactions with various biomolecules. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group attached to a 4-bromo-3-fluorobenzyl moiety, with a molecular formula of and a molecular weight of approximately 290.13 g/mol. The presence of halogens (bromine and fluorine) enhances its reactivity and biological interactions.

The biological activity of tert-butyl (4-bromo-3-fluorobenzyl)carbamate primarily involves:

- Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on target proteins or enzymes. This interaction is particularly relevant in the context of acetylcholinesterase inhibition, which is critical for neurotransmission regulation.

- Halogen Bonding : The bromine and fluorine atoms can engage in halogen bonding, which may enhance the compound's binding affinity and specificity towards molecular targets.

Biological Applications

This compound has been investigated for various applications in scientific research:

- Enzyme Studies : It serves as an intermediate in studying enzyme inhibition mechanisms, particularly concerning acetylcholinesterase and other key enzymes involved in neurotransmission.

- Drug Development : Its structural properties make it a candidate for developing novel therapeutics targeting specific diseases, including cancer. Recent studies have shown that modifying the structure can lead to improved potency against specific targets like c-MYC mRNA translation modulators .

- Potential Use in Agrochemicals : The compound's reactivity also suggests potential applications in the production of agrochemicals.

Case Studies and Research Findings

Several studies have highlighted the biological activity of tert-butyl (4-bromo-3-fluorobenzyl)carbamate:

- Inhibition Studies : A study focused on its role as an inhibitor demonstrated that the compound effectively inhibits acetylcholinesterase with an IC50 value indicating strong binding affinity.

- Pharmacokinetics : Research on similar compounds suggests that the high molecular weight could affect permeability across biological membranes, influencing its bioavailability and therapeutic efficacy.

Table 1: Summary of Biological Activity Data

Q & A

Q. What are the recommended methods for synthesizing tert-Butyl (4-bromo-3-fluorobenzyl)carbamate, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves carbamate formation via reaction of 4-bromo-3-fluorobenzylamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Key steps include:

- Reagent Ratios : Use a 1:1.2 molar ratio of benzylamine to Boc anhydride to minimize side reactions .

- Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP) improves yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures >95% purity, as validated by HPLC and NMR .

Q. How should researchers safely handle and store tert-Butyl (4-bromo-3-fluorobenzyl)carbamate?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .

- Storage : Keep in airtight containers at room temperature (20–25°C), away from light and moisture to prevent hydrolysis .

- Ventilation : Use fume hoods during handling to mitigate inhalation risks (GHS H335) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- NMR Spectroscopy : H and C NMR confirm the carbamate group (δ ~1.4 ppm for tert-butyl, δ ~155 ppm for carbonyl) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated for CHBrFNO: 326.02 g/mol) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced Research Questions

Q. How can this compound serve as a building block in multi-step organic syntheses?

Answer: The bromo and fluoro substituents enable diverse transformations:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids to introduce biaryl motifs .

- Deprotection Strategies : Trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, generating free amines for subsequent functionalization .

- Click Chemistry : Azide-alkyne cycloaddition after bromine substitution with NaN .

Q. What strategies mitigate side reactions during Boc deprotection?

Answer:

Q. How does the bromo-fluoro substitution pattern influence reactivity in cross-coupling reactions?

Answer:

- Electronic Effects : Fluorine’s electron-withdrawing nature activates the aryl bromide toward oxidative addition with Pd catalysts .

- Steric Hindrance : The ortho-fluoro group slows transmetallation in Suzuki reactions, requiring optimized ligands (e.g., XPhos) .

- Competing Pathways : Bromine may undergo undesired nucleophilic substitution; use bulky bases (e.g., CsCO) to favor coupling over elimination .

Q. How can researchers address contradictions in reported biological activity data?

Answer:

- Dose-Response Studies : Validate enzyme inhibition (e.g., IC) across multiple assays (fluorogenic vs. radiometric) to rule out assay-specific artifacts .

- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation explains inconsistent in vitro/in vivo results .

- Structural Analogues : Compare with derivatives lacking the bromo-fluoro group to isolate pharmacophore contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.